molecular formula C7H3F2IN2 B1604667 4,6-Difluoro-3-iodo-1H-indazole CAS No. 887567-79-5

4,6-Difluoro-3-iodo-1H-indazole

Cat. No.: B1604667
CAS No.: 887567-79-5
M. Wt: 280.01 g/mol
InChI Key: ZPAKVKWQWSWWDY-UHFFFAOYSA-N
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Description

4,6-Difluoro-3-iodo-1H-indazole is a heterocyclic compound with the molecular formula C7H3F2IN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of fluorine and iodine substituents at the 4, 6, and 3 positions, respectively. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-3-iodo-1H-indazole typically involves the iodination of 4,6-difluoroindazole. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the 3-position of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, ensuring the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine substituent.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 4,6-difluoro-3-azido-1H-indazole, while Suzuki-Miyaura coupling with phenylboronic acid produces 4,6-difluoro-3-phenyl-1H-indazole.

Scientific Research Applications

4,6-Difluoro-3-iodo-1H-indazole is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4,6-Difluoro-1H-indazole: Lacks the iodine substituent at the 3-position, resulting in different reactivity and biological activity.

    3-Iodo-1H-indazole: Lacks the fluorine substituents, affecting its chemical properties and applications.

    4,6-Dichloro-3-iodo-1H-indazole: Contains chlorine instead of fluorine, leading to variations in reactivity and biological interactions.

Uniqueness

4,6-Difluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity in substitution and coupling reactions and improves its binding affinity towards biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4,6-difluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKVKWQWSWWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646405
Record name 4,6-Difluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887567-79-5
Record name 4,6-Difluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887567-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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